molecular formula C16H11N3O B15075151 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one CAS No. 109722-50-1

2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No.: B15075151
CAS No.: 109722-50-1
M. Wt: 261.28 g/mol
InChI Key: XJEYTOUHAUHFKJ-UHFFFAOYSA-N
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Description

2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and anticancer research . This planar, conjugated molecular scaffold is structurally similar to natural purine bases, allowing it to interact with biological targets through stacking interactions . Its core structure is a fused tricyclic system comprising benzimidazole and pyrimidinone rings, which are key pharmacophores found in numerous biologically active molecules . The primary research application of this compound and its analogs is in oncology, where they function as potential DNA intercalating agents . Their planar, π-electron-rich fragments can stack between DNA base pairs, which may disrupt DNA shape, prohibit replication, and ultimately lead to cell death . This mechanism makes them valuable chemical tools for studying cell proliferation and investigating new pathways for anticancer therapeutics . Beyond oncology, the pyrimido[1,2-a]benzimidazole scaffold is a privileged structure in drug discovery for constructing diverse compound libraries aimed at generating new lead molecules . Research Applications: • Investigation of DNA intercalation and cytotoxicity mechanisms • Serving as a key synthetic intermediate for generating diverse chemical libraries • Exploration of structure-activity relationships (SAR) in anticancer agent development • Use as a core scaffold in the design of novel planar heterocyclic compounds for biological screening Quality & Usage Note: This product is provided for chemical and biological research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

109722-50-1

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-3H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-9H,10H2

InChI Key

XJEYTOUHAUHFKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.

Another method involves the use of microwave-assisted synthesis, where the reactants are heated in a microwave oven at specific irradiation power for a short duration . This method offers the advantage of reduced reaction time and improved yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Key Methods:

  • Three-component condensation :
    Reaction of 2-aminobenzimidazole (1 mmol), benzaldehyde (1 mmol), and ethyl 3-oxobutanoate (1 mmol) under solvent-free conditions with silica sulfuric acid (SSA, 8 mol%) at 110°C yields 94% of the target compound after 6 hours .

CatalystTemp (°C)Yield (%)
SSA (8 mol%)11094
TMGT12088
Sulfamic acid10082
  • Microwave-assisted synthesis :
    Cyclocondensation of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazole in DMF under microwave irradiation (110°C, 100 W) achieves 61% yield for dehydrogenated derivatives .

Alkylation and Arylation

  • Regioselective alkylation :
    Reacting the parent compound with benzyl halides (e.g., 4-methylbenzyl bromide) in DMF at 80°C introduces substituents at the N10 position, yielding 10-(4-methylbenzyl)-2-phenyldihydrobenzo imidazo[1,2-a]pyrimidin-4-one in 52% yield .

  • Photoredox C–H arylation :
    Under blue-light irradiation with 4CzIPN as a photocatalyst, the compound reacts with heteroarenes (e.g., benzothiophene) to form 3-heteroaryl derivatives. For example, 3-(benzo[b]thiophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is obtained in 32% yield .

Stability and Reactivity

  • Thermal stability :
    Degrades at temperatures >250°C, with no decomposition observed under standard storage conditions .

  • Acid/Base sensitivity :
    Stable in neutral conditions but undergoes ring-opening in concentrated HCl or NaOH at elevated temperatures .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Reference
CyclocondensationSSA, solvent-free, 110°C94
Microwave-assisted dehydrogenationDMF, 110°C, 2 h61
Photoredox arylation4CzIPN, blue light, DCM32

Mechanistic Insights

  • Cyclocondensation : Proceeds via nucleophilic attack of the 2-aminobenzimidazole NH2 group on the carbonyl carbon of β-dicarbonyl compounds, followed by dehydration .

  • C–H functionalization : Radical-based mechanisms involving single-electron transfer (SET) from the photocatalyst to the substrate enable regioselective aryl group introduction .

Scientific Research Applications

2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Density (g/cm³) Boiling Point (°C) pKa
This compound C₁₆H₁₂N₃O 263.29 Phenyl (C2) 1.47 (Predicted) 351.4 (Predicted) 1.34
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one C₁₁H₉N₃O 199.21 Methyl (C2) 1.42 328.9 1.50
6-Methyl-2-pyrrolidin-1-ylpyrimidin-4(3H)-one C₉H₁₃N₃O 179.22 Pyrrolidinyl (C2) 1.20 305.0 2.10
Halogenated 2-Me-Pyrimido[1,2-a]benzimidazol-4(10H)-one C₁₀H₆ClN₃O 219.63 Cl (C6) 1.55 365.0 1.10

Key Observations :

  • Halogenation (e.g., chlorine at C6) lowers pKa, increasing electrophilicity and reactivity toward nucleophilic targets .
Pharmacological Activity
  • Antibacterial Activity: The methyl-substituted derivative (2-methyl-3-[...]benzimidazol-1-yl analog) showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its ability to disrupt bacterial cell wall synthesis .
  • DNA Adduct Formation: Pyrimido[1,2-a]purin-10(3H)-one (M1G), a related oxidative DNA lesion, forms adducts at 1.1–4.2 adducts/10⁸ nucleotides in rat tissues.

Critical Analysis of Contradictory Evidence

  • DNA Isolation Artifacts : M1G adduct quantification was unaffected by isolation methods, but analogous studies on synthetic derivatives like 2-phenylpyrimido compounds are lacking .

Biological Activity

2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound that has attracted attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, structure-activity relationship (SAR) analyses, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a fused pyrimidine and benzimidazole ring system. The synthesis typically involves the reaction of 2-aminobenzimidazole with various electrophiles, leading to a library of derivatives with potential biological applications .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It acts as an intercalating agent within DNA, disrupting the replication process in cancer cells. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to intercalate into DNA has been linked to its structural characteristics, which allow for effective binding to the DNA helix .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0DNA intercalation
A549 (Lung)4.5Apoptosis induction
HeLa (Cervical)6.0Cell cycle arrest

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting key inflammatory pathways. It has been shown to block the activity of interleukin-1 receptor-associated kinase (IRAK4), which is crucial in mediating inflammatory responses. In animal models, treatment with this compound resulted in reduced edema and inflammation markers, highlighting its potential as an anti-inflammatory agent .

Case Study: Inhibition of IL-1 Pathway
In a study evaluating the anti-inflammatory effects of various benzimidazole derivatives, this compound was found to significantly reduce IL-2 production in lymphocytes with an IC50 value of 0.054 mM. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Modifications at various positions on the benzimidazole or pyrimidine rings can enhance potency or selectivity.

Key Findings:

  • Substituents at Position 6 : Electron-withdrawing groups enhance anticancer activity.
  • Amide Linkers : Essential for maintaining anti-inflammatory activity; removal significantly reduces efficacy.
  • Hydrophobic Interactions : Increasing hydrophobic character at certain positions improves binding affinity to target proteins involved in inflammation and cancer progression .

Toxicity Profile

While exploring its biological activities, toxicity assessments have indicated that this compound is toxic if ingested and can cause skin irritation. Therefore, careful handling and further toxicity studies are recommended before clinical application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves condensation reactions, such as reacting substituted benzimidazoles with appropriate carbonyl-containing reagents (e.g., diethyl malonate) under basic conditions. For example, sodium ethoxide (EtONa) can catalyze the formation of the pyrimidine ring . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol), stoichiometry of reactants, and purification via column chromatography. Yield improvements are achieved by controlling moisture levels and using inert atmospheres to prevent side reactions.

Q. How can researchers design in vitro antibacterial assays for evaluating this compound analogs?

  • Methodological Answer: Use standardized protocols like the Microplate Alamar Blue Assay (MABA) for anti-tuberculosis activity or broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv). Include positive controls (e.g., fluoroquinolones) and validate results with triplicate measurements. Data interpretation should account for solvent effects (e.g., DMSO toxicity thresholds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives across studies?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, incubation time) or compound purity. Implement orthogonal validation methods, such as HPLC purity checks (>95%) and cytotoxicity assays (e.g., MTT tests on mammalian cells) to distinguish true bioactivity from artifacts. Cross-reference structural analogs (e.g., sulfonyl or alkyl-substituted derivatives) to identify substituent-specific trends .

Q. How can QSAR models predict the bioactivity of novel this compound derivatives?

  • Methodological Answer: Develop QSAR models using descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric effects (molar refractivity). Validate models with leave-one-out cross-validation and external test sets. For example, a study on antibacterial analogs identified electron-withdrawing groups at the 2-position as critical for enhancing activity .

Q. What analytical precautions are essential for quantifying oxidative degradation products of this compound using LC-MS/MS?

  • Methodological Answer: To minimize artifacts, avoid Tris-based buffers (which can react with aldehydes) and use HEPES instead . Include antioxidant additives (e.g., TEMPO or BHT) during sample preparation and maintain low temperatures (4°C) to suppress ROS-mediated degradation. Validate methods with stable isotope-labeled internal standards and spike-recovery experiments (e.g., 80–120% recovery range) .

Methodological Considerations Table

Aspect Key Recommendations References
Synthesis Use EtONa catalysis in ethanol; purify via silica gel chromatography.
Bioactivity Assays Standardize MABA protocols; include DMSO controls (<1% v/v).
QSAR Modeling Prioritize electronic descriptors; validate with external datasets.
LC-MS/MS Analysis Replace Tris with HEPES; employ PFBHA derivatization for aldehyde trapping.

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